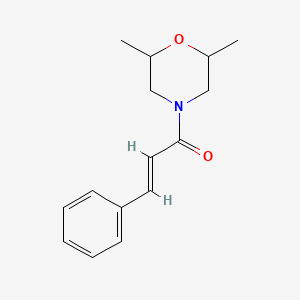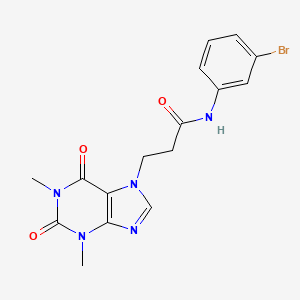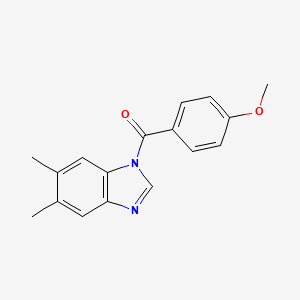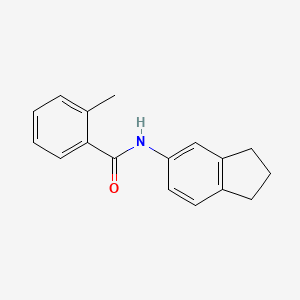![molecular formula C16H20N6OS B14937928 6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14937928.png)
6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core, a thiadiazole ring, and various alkyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors
Formation of Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving a thioamide and a suitable nitrile.
Coupling Reactions: The final step involves coupling reactions to introduce the alkyl groups, typically using reagents such as alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its unique structural features make it a candidate for use in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It may find use in the development of new industrial processes and products.
作用机制
The mechanism of action of 6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives and thiadiazole-containing compounds.
Uniqueness
- The unique combination of the pyrazolo[3,4-b]pyridine core and the thiadiazole ring, along with the specific alkyl substituents, distinguishes this compound from other similar compounds. Its unique structure may confer specific properties and activities that are not observed in other related compounds.
属性
分子式 |
C16H20N6OS |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
6-methyl-1-propan-2-yl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H20N6OS/c1-8(2)15-20-21-16(24-15)19-14(23)11-6-10(5)18-13-12(11)7-17-22(13)9(3)4/h6-9H,1-5H3,(H,19,21,23) |
InChI 键 |
LEVZLPASZXUSOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NC3=NN=C(S3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B14937848.png)
![4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14937861.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B14937874.png)
![N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B14937880.png)

![Methyl 2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14937893.png)
![Ethyl 2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14937922.png)


![N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B14937938.png)
![N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B14937941.png)

